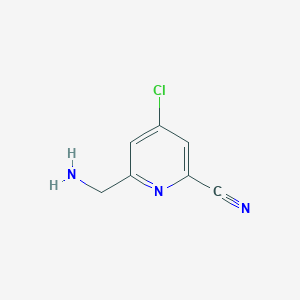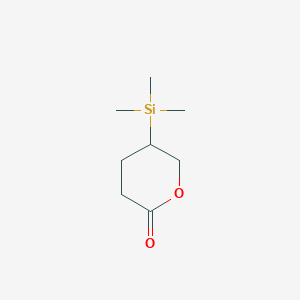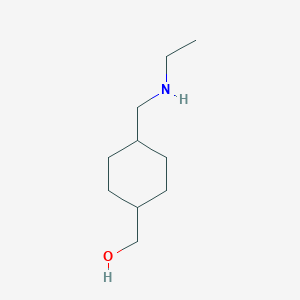
6-(Aminomethyl)-4-chloropicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-(Aminométhyl)-4-chloropicolinonitrile est un composé organique appartenant à la classe des picolinonitriles. Ce composé est caractérisé par la présence d'un groupe aminométhyle en position 6 et d'un atome de chlore en position 4 sur le cycle picolinonitrile.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-(Aminométhyl)-4-chloropicolinonitrile peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction du 4-chloropicolinonitrile avec du formaldéhyde et une amine primaire dans des conditions de réaction de Mannich. La réaction se déroule généralement comme suit :
Matériaux de départ : 4-chloropicolinonitrile, formaldéhyde et une amine primaire.
Conditions de réaction : La réaction est réalisée en présence d'un catalyseur acide, tel que l'acide chlorhydrique, à une température comprise entre 50 et 70 °C.
Procédure : Les réactifs sont mélangés et chauffés à reflux pendant plusieurs heures jusqu'à ce que la réaction soit terminée.
Isolement du produit : Le produit est ensuite isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Dans un contexte industriel, la production du 6-(Aminométhyl)-4-chloropicolinonitrile peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et de conditions de réaction optimisées peut réduire considérablement les coûts de production et améliorer la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-(Aminométhyl)-4-chloropicolinonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en un groupe amine.
Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles, tels que des groupes hydroxyle ou alkyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydroxyde de sodium ou les halogénoalcanes.
Principaux produits formés
Oxydation : Formation d'oxydes ou de dérivés hydroxyle.
Réduction : Formation d'amines primaires.
Substitution : Formation de picolinonitriles substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Le 6-(Aminométhyl)-4-chloropicolinonitrile a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux.
5. Mécanisme d'action
Le mécanisme d'action du 6-(Aminométhyl)-4-chloropicolinonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe aminométhyle peut former des liaisons hydrogène avec les molécules biologiques, tandis que l'atome de chlore peut participer à la liaison halogène. Ces interactions peuvent moduler l'activité des enzymes et des récepteurs, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
6-(Aminomethyl)-4-chloropicolinonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)-4-chloropicolinonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
6-(Aminométhyl)-4-bromopicolinonitrile : Structure similaire avec un atome de brome au lieu de chlore.
6-(Aminométhyl)-4-fluoropicolinonitrile : Contient un atome de fluor en position 4.
6-(Aminométhyl)-4-méthylpicolinonitrile : Comporte un groupe méthyle en position 4.
Unicité
Le 6-(Aminométhyl)-4-chloropicolinonitrile est unique en raison de la présence de l'atome de chlore, qui peut influencer de manière significative sa réactivité et ses interactions avec d'autres molécules. L'électronégativité et la taille de l'atome de chlore peuvent affecter les propriétés chimiques et biologiques du composé, le distinguant de ses analogues.
Propriétés
Formule moléculaire |
C7H6ClN3 |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
6-(aminomethyl)-4-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3,9H2 |
Clé InChI |
IGFVSWFKUBESLH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CN)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Hydroxy-2-oxaspiro[4.5]decan-1-one](/img/structure/B11914269.png)







